Technical Guide: (2-Cyclopropylphenyl)methanol (CAS No. 118184-68-2)
Technical Guide: (2-Cyclopropylphenyl)methanol (CAS No. 118184-68-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclopropylphenyl)methanol, with the CAS number 118184-68-2, is a benzyl alcohol derivative characterized by a cyclopropyl substituent at the ortho position of the phenyl ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the incorporation of a cyclopropyl group can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for (2-Cyclopropylphenyl)methanol.
Chemical and Physical Properties
The fundamental properties of (2-Cyclopropylphenyl)methanol are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value |
| CAS Number | 118184-68-2 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | (2-cyclopropylphenyl)methanol |
| SMILES | OCc1c(cccc1)C1CC1 |
| InChI Key | CWSNJUBFYCZZRO-UHFFFAOYSA-N |
| Storage | Sealed in dry, room temperature |
Synthesis
A common and effective method for the synthesis of (2-Cyclopropylphenyl)methanol is the reduction of its corresponding aldehyde, 2-cyclopropylbenzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride.
Experimental Protocol: Reduction of 2-Cyclopropylbenzaldehyde with Sodium Borohydride
This protocol outlines a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Materials:
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2-Cyclopropylbenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (or Ethanol)
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Deionized water
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Dichloromethane (or other suitable organic solvent for extraction)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde in methanol. The amount of solvent should be sufficient to fully dissolve the aldehyde.
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Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
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Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1. The addition should be controlled to manage the exothermic reaction and any gas evolution.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent). Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the product.
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Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude (2-Cyclopropylphenyl)methanol.
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Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the reduction of 2-cyclopropylbenzaldehyde.
Spectroscopic Data
While specific spectra for (2-Cyclopropylphenyl)methanol are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds. Commercial suppliers may provide compound-specific data upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the methanol group, and the protons of the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The protons of the cyclopropyl group will be in the upfield region (typically δ 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate in the δ 120-140 ppm range. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, typically below δ 20 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of (2-Cyclopropylphenyl)methanol is expected to exhibit the following characteristic absorption bands:
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O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ for the cyclopropyl and methylene groups.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, (2-Cyclopropylphenyl)methanol (MW: 148.20) would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). A significant peak would also be expected from the stable benzylic cation or related tropylium ion. The presence of the cyclopropyl group may lead to additional characteristic fragmentation pathways.[3][4]
Safety and Handling
(2-Cyclopropylphenyl)methanol is classified as a hazardous substance. The following GHS hazard information has been reported:[5]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a dry and cool place.
Applications in Research and Drug Development
While specific, widespread applications of (2-Cyclopropylphenyl)methanol are not extensively documented in publicly available literature, its structural features make it a valuable building block in medicinal chemistry. The cyclopropyl group is often incorporated into drug candidates to:
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Enhance Metabolic Stability: The strained ring can block sites of metabolism, increasing the half-life of a drug.
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Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Improve Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target.
(2-Cyclopropylphenyl)methanol serves as a precursor for the synthesis of more complex molecules where the 2-cyclopropylbenzyl moiety is desired. Its utility lies in its potential for derivatization at the hydroxyl group to introduce various functional groups and build more elaborate structures for screening in drug discovery programs.[6][7]
Conclusion
(2-Cyclopropylphenyl)methanol is a chemical compound with properties that make it an interesting building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a summary of its key characteristics, a plausible synthetic route with a detailed experimental outline, expected spectroscopic features, and essential safety information. As with any chemical, researchers should consult the most up-to-date safety data sheets and relevant literature before use.
Diagram of Logical Relationships for Compound Analysis:
Caption: Logical workflow for the synthesis and analysis of a chemical compound.
